N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic small molecule characterized by a benzothiazine core fused to a ketone group (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) and an acetamide bridge linked to a benzodioxolylmethyl substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-9-11-5-6-13-14(7-11)24-10-23-13)8-16-18(22)20-12-3-1-2-4-15(12)25-16/h1-7,16H,8-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVQOHDZACWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzothiazinone Core: This involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the benzothiazinone core using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the potential of compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide as inhibitors of key enzymes involved in metabolic disorders.
Case Study: α-glucosidase and Acetylcholinesterase Inhibition
Research has demonstrated that derivatives containing benzodioxane and acetamide moieties exhibit inhibitory effects on α-glucosidase and acetylcholinesterase. These enzymes are crucial targets for managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesized sulfonamides were screened for their enzyme inhibitory potential, revealing promising results for therapeutic applications in T2DM and AD management .
Anti-inflammatory Properties
The compound's structural analogs have been investigated for their anti-inflammatory effects. A notable study focusing on N-Hetaryl(aryl)alkyl derivatives showed that these compounds possess significant analgesic and anti-inflammatory properties.
Key Findings:
- The compounds were evaluated using carrageenan-induced inflammation models.
- Results indicated that they effectively increased the pain threshold and suppressed inflammatory responses more efficiently than standard medications like Lornoxicam and Diclofenac .
Understanding the molecular conformation of compounds is critical for predicting their biological activity. Research has shown that the conformational characteristics of N-Hetaryl(aryl)alkyl derivatives correlate with their pharmacological efficacy.
Molecular Structure Analysis:
X-ray diffraction analysis was employed to study the crystal structures of synthesized compounds. A strong correlation was found between molecular conformations and analgesic potency, suggesting that specific structural features enhance biological activity .
Synthesis and Chemical Properties
The synthesis of this compound involves straightforward chemical reactions that yield high-purity products suitable for biological testing.
Synthesis Overview:
The synthesis typically includes:
- Reaction of benzodioxole derivatives with appropriate acetamides.
- Characterization through NMR and mass spectrometry to confirm structure and purity .
Future Directions in Research
The ongoing research into this compound suggests several future avenues:
- Exploration of Additional Biological Activities: Further studies could investigate its potential as an antimicrobial or anticancer agent.
- In Vivo Studies: Transitioning from in vitro to in vivo models will be essential to evaluate the therapeutic efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Benzothiazine vs. Thiazolidinone Derivatives
The target compound’s benzothiazine core differs from thiazolidinone derivatives, such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l). While benzothiazines feature a six-membered sulfur- and nitrogen-containing heterocycle, thiazolidinones contain a five-membered ring with a ketone group. This structural divergence impacts aromaticity, planarity, and hydrogen-bonding capacity. Thiazolidinones are often associated with antimicrobial activity due to their ability to disrupt bacterial cell walls, whereas benzothiazines may target redox-sensitive pathways .
Substituent Effects
- Benzodioxolylmethyl Group : The benzodioxole substituent in the target compound enhances lipophilicity compared to the coumarin (chromen-2-one) ether group in 3a-l , which contains an oxygen-linked aromatic system. This difference may influence solubility and membrane permeability .
- Acetamide Linker: Both the target compound and 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () share an acetamide bridge, but the latter lacks the benzodioxolylmethyl group.
Solubility and Lipophilicity
- Target Compound: The benzodioxole group increases logP (predicted ~3.2), suggesting moderate lipophilicity.
- Thiazolidinone Derivatives (3a-l): Coumarin ether substituents reduce logP (~2.8) but introduce polar ether linkages, improving solubility in polar solvents .
- Benzothiazine-Acetamide () : Lacking the benzodioxole group, this derivative exhibits lower logP (~2.5) and higher crystallinity, as confirmed by X-ray diffraction studies .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzodioxole moiety and a benzothiazine derivative, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that are often associated with biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer and inflammation.
Enzyme Inhibition
Research indicates that compounds with similar structures often inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. The inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, potentially reversing aberrant gene expression patterns associated with cancer and other diseases .
Biological Activities
The compound exhibits a range of biological activities based on preliminary studies:
-
Anticancer Activity :
- Due to its potential HDAC inhibitory properties, it may induce apoptosis in cancer cells.
- Case studies have shown that similar benzothiazine derivatives demonstrate significant anticancer effects in vitro and in vivo.
-
Anti-inflammatory Effects :
- Compounds with similar scaffolds have been reported to reduce inflammation markers in animal models.
- This could be linked to the modulation of cytokine production through HDAC inhibition.
-
Antimicrobial Properties :
- Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.
Study 1: Anticancer Efficacy
A study conducted by Jänsch et al. (2020) evaluated the anticancer properties of benzothiazine derivatives in various cancer cell lines . The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Mechanism
In a separate investigation by Meyer-Almes et al. (2021), the anti-inflammatory effects were assessed using a murine model of acute inflammation. The study found that treatment with similar compounds resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. How is the molecular structure of this compound elucidated, and what analytical techniques are critical for confirmation?
- Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy to resolve proton environments in the benzodioxole and benzothiazine moieties. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) confirms the molecular formula .
- Example : In structurally similar benzothiazine derivatives, proton NMR signals at δ 7.2–7.8 ppm indicate aromatic protons, while δ 4.2–4.5 ppm corresponds to methylene groups adjacent to the acetamide .
Q. What are the standard synthetic routes for preparing this compound?
- Methodology : Multi-step synthesis involving:
Condensation : Reacting benzo[d][1,3]dioxole-5-carbaldehyde with a benzothiazine precursor.
Acetylation : Introducing the acetamide group via chloroacetyl chloride in the presence of triethylamine (TEA) as a base .
Purification : Recrystallization using polar aprotic solvents (e.g., DMF) and monitoring via thin-layer chromatography (TLC) .
- Key Reagents : Chloroacetyl chloride, triethylamine, DMF .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly in multi-step protocols?
- Methodology :
- Solvent Optimization : Use DMF for polar intermediates to enhance solubility and reaction rates .
- Catalyst Selection : Triethylamine improves nucleophilic substitution efficiency in acetylation steps .
- Temperature Control : Reflux conditions (80–100°C) for condensation steps, with TLC monitoring to terminate reactions at optimal conversion .
- Data Table :
| Parameter | Optimization Strategy | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | DMF vs. THF | +25% | |
| Catalyst | TEA vs. NaHCO₃ | +15% |
Q. What strategies are used to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase or protease targets) to identify primary modes of action .
Cell Line Specificity : Test across diverse models (e.g., Gram-negative bacteria vs. HeLa cells) to clarify selectivity .
SAR Studies : Modify substituents on the benzothiazine ring (e.g., introducing -CF₃ groups) to correlate structure with activity .
- Example : Substitution at the benzothiazine 3-oxo position enhances anticancer activity but reduces antimicrobial potency, suggesting divergent mechanisms .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Docking Studies : Model interactions with target proteins (e.g., COX-2 or EGFR) using software like AutoDock .
- ADMET Prediction : Use QikProp or SwissADME to predict solubility, bioavailability, and metabolic stability. For example, reducing logP values by replacing hydrophobic groups with polar moieties improves solubility .
- Case Study : Derivatives with methoxy (-OCH₃) groups on the benzodioxole ring show enhanced blood-brain barrier penetration in silico models .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values across studies?
- Methodology :
Standardization : Validate assays using reference compounds (e.g., doxorubicin for cytotoxicity controls) .
Dose-Response Curves : Perform IC₅₀ measurements in triplicate to ensure reproducibility .
Metabolic Interference Testing : Rule out false positives from thiol-reactive groups (common in benzothiazines) using glutathione depletion assays .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuroprotective effects suggested by in vitro data?
- Methodology :
- Rodent Models : Use middle cerebral artery occlusion (MCAO) in rats to simulate ischemic stroke, with histopathology and behavioral scoring .
- Biomarker Analysis : Measure serum levels of TNF-α and IL-6 to quantify anti-inflammatory activity .
- Dosing Regimen : Administer 10–50 mg/kg intraperitoneally, accounting for the compound’s moderate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
